SGI-1027 - 1020149-73-8

SGI-1027

Catalog Number: EVT-288131
CAS Number: 1020149-73-8
Molecular Formula: C27H23N7O
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SGI-1027 is a quinoline-based small molecule that acts as a potent inhibitor of DNA methyltransferases (DNMTs). [ [] ] It is classified as a non-nucleoside DNMT inhibitor, distinguishing it from nucleoside inhibitors like 5-azacytidine (Vidaza) and decitabine. [ [] ] Unlike nucleoside inhibitors, which incorporate into DNA, SGI-1027 directly inhibits DNMT activity. [ [] ] This direct inhibition makes it a valuable tool for studying DNA methylation and its role in various cellular processes, including gene expression and disease development. [ [] ]

Synthesis Analysis

Multiple synthetic routes for SGI-1027 have been explored. One approach utilizes a multistep process involving the coupling of a substituted aniline with a quinoline derivative, followed by further modifications to introduce the desired functional groups. [ [] ] Optimization of the synthesis route has been a focus to improve yield and purity. [ [] ]

Molecular Structure Analysis

SGI-1027's molecular structure comprises a quinoline ring linked to a substituted phenyl ring via an amino group. [ [] ] The substituted phenyl ring further connects to a 2-amino-6-methylpyrimidine moiety through an amide bond. [ [] ] Computational modeling and structure-activity relationship (SAR) studies have provided insights into the key structural features of SGI-1027 that contribute to its DNMT inhibitory activity. [ [, ] ]

Mechanism of Action

SGI-1027 inhibits DNA methylation by binding to the catalytic domain of DNMTs, specifically targeting the DNA binding site. [ [] ] This binding disrupts the interaction between DNMTs and their DNA substrate, preventing methylation. [ [] ] Interestingly, SGI-1027 demonstrates selectivity in its inhibitory effects, preferentially targeting DNMT1 degradation while having minimal impact on DNMT3A and DNMT3B levels. [ [] ] This selectivity makes it a valuable tool for dissecting the specific roles of different DNMT isoforms in various biological processes. [ [] ]

Physical and Chemical Properties Analysis
  • Reactivation of Tumor Suppressor Genes: SGI-1027 demonstrates the ability to reactivate silenced tumor suppressor genes in cancer cells. [ [] ] This reactivation is a promising strategy for cancer therapy as it can restore normal cellular function and potentially inhibit tumor growth. [ [] ]
  • Induction of Apoptosis: Treatment with SGI-1027 has been shown to induce apoptosis, or programmed cell death, in cancer cells. [ [] ] This induction of apoptosis is a desirable outcome in cancer therapy as it eliminates cancerous cells. [ [] ]
  • Inhibition of Cancer Cell Growth and Metastasis: Studies show that SGI-1027 can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric cancer cells. [ [] ] This inhibitory effect highlights its potential as an anti-cancer agent. [ [] ]
  • Reduction of Atherosclerosis Burden: Research suggests that nanoparticles loaded with SGI-1027 can reduce atherosclerosis burden in animal models. [ [] ] This finding suggests a potential therapeutic application of SGI-1027 in cardiovascular disease. [ [] ]
  • Anti-inflammatory Activity: SGI-1027 exhibits anti-inflammatory activity in macrophages, cells involved in the development of atherosclerosis. [ [] ] This anti-inflammatory effect contributes to its potential benefits in cardiovascular disease. [ [] ]
  • Investigating DNA Methylation: SGI-1027 is a valuable tool for studying DNA methylation and its role in various biological processes, including development, aging, and disease. [ [] ] Its ability to modulate DNA methylation allows researchers to investigate the consequences of altered methylation patterns and their implications for cellular function. [ [] ]
  • Developing New Epigenetic Therapies: The discovery and characterization of SGI-1027 paved the way for the development of novel epigenetic therapies targeting DNA methylation. [ [] ] Its unique mechanism of action and selectivity for DNMT1 make it a promising lead compound for designing new drugs for various diseases. [ [] ]
Applications
  • Retinal Injury: Studies have explored the potential of SGI-1027 in promoting retinal regeneration after injury by modulating DNA methylation and gene expression in Müller glia cells. [ [] ]
  • Renal Aging: Research suggests that SGI-1027 can ameliorate renal aging by reinstating the expression of antiaging factors suppressed by DNA methylation. [ [] ]
Future Directions
  • Improving Specificity and Efficacy: Future research can focus on developing SGI-1027 analogs with improved specificity towards particular DNMT isoforms and enhanced efficacy in inhibiting DNA methylation. [ [] ]
  • Exploring Combination Therapies: Investigating the synergistic effects of SGI-1027 with other epigenetic drugs or conventional therapies could lead to more effective treatment strategies for cancer and other diseases. [ [] ]
  • Developing Targeted Delivery Systems: Developing targeted delivery systems for SGI-1027 could enhance its therapeutic efficacy and reduce potential side effects by delivering the drug specifically to the desired cells or tissues. [ [] ]

Properties

CAS Number

1020149-73-8

Product Name

N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide

IUPAC Name

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide

Molecular Formula

C27H23N7O

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)

InChI Key

QSYLKMKIVWJAAK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide
SGI-1027

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.